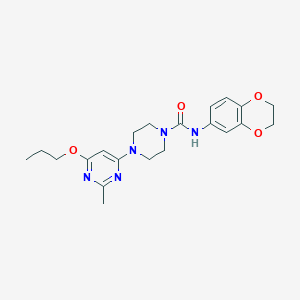
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core linked to a benzodioxin moiety and a pyrimidine derivative. Its molecular formula is C20H26N4O3 with a molecular weight of approximately 370.45 g/mol. The presence of various functional groups suggests diverse biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Preliminary studies have shown that derivatives of benzodioxin structures can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) respectively .
- Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Antidiabetic and Neuroprotective Effects
A series of in vitro assays demonstrated that the compound exhibits promising antidiabetic properties by inhibiting α-glucosidase activity. This effect helps in managing postprandial blood glucose levels, making it a candidate for further development in diabetes management.
In neuropharmacological studies, the compound showed potential neuroprotective effects through acetylcholinesterase inhibition, which could be beneficial in treating AD by enhancing cholinergic transmission .
Data Tables
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | α-Glucosidase Inhibition | In vitro assay | IC50 = 12 µM |
| Study 2 | Acetylcholinesterase Inhibition | In vitro assay | IC50 = 15 µM |
| Study 3 | Neuroprotection | Cell culture | Reduced apoptosis in neuronal cells |
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study on Diabetes Management : A study involving diabetic rats treated with derivatives of this compound showed a significant reduction in blood glucose levels compared to controls, indicating its potential as an adjunct therapy in diabetes management.
- Neuroprotective Effects in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. Histological analysis revealed reduced neurodegeneration .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-3-10-30-20-14-19(22-15(2)23-20)25-6-8-26(9-7-25)21(27)24-16-4-5-17-18(13-16)29-12-11-28-17/h4-5,13-14H,3,6-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFHWHMHAOETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














